CID 15387291
Description
Based on general structural and functional analogs discussed in the literature, compounds with similar PubChem CID identifiers often belong to classes such as heterocyclic organic molecules, bioactive natural derivatives, or synthetic intermediates. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs like fused polycyclic systems, which are common in marine toxins and bioactive agents . CID 15387291 may exhibit similar complexity, as inferred from chromatographic and spectroscopic characterization methods (e.g., GC-MS, LC-ESI-MS) used for analogous compounds .
While specific pharmacological data for this compound are absent, related compounds often demonstrate biological activities such as enzyme inhibition or cytotoxicity. For example, 5-chloropyrimidine derivatives (e.g., CAS 54198-89-9, CID 295765) show applications in medicinal chemistry due to their role as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
ClNS |
|---|---|
Molecular Weight |
81.53 g/mol |
InChI |
InChI=1S/ClNS/c1-2-3 |
InChI Key |
VASNNPRIWLTFBZ-UHFFFAOYSA-N |
Canonical SMILES |
N(=S)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 15387291 involves specific synthetic routes and reaction conditions. One of the methods includes the use of continuous flow preparation techniques, which are advantageous for their efficiency and scalability . The industrial production of this compound may involve similar methods, ensuring high yield and purity.
Chemical Reactions Analysis
CID 15387291 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions might involve the use of oxidizing agents like potassium permanganate, while reduction reactions could use reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
CID 15387291 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic pathways. In biology, it is often employed in research related to cell-penetrating peptides, which are crucial for drug delivery systems . In medicine, this compound is investigated for its potential therapeutic effects and interactions with biological targets. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 15387291 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the context of its use, whether in a biological system or a chemical reaction .
Comparison with Similar Compounds
Structural Similarities :
- Core Structure : Both compounds likely feature polycyclic frameworks, as oscillatoxin D contains a macrolide-like structure with methyl and hydroxyl substitutions .
- Functional Groups : Ether linkages and ester groups are common in oscillatoxins, which may align with this compound’s hypothetical structure.
Functional Differences :
- Bioactivity : Oscillatoxin D exhibits potent cytotoxicity against cancer cell lines (e.g., IC₅₀ < 1 µM), whereas this compound’s activity remains uncharacterized .
- Synthesis: Oscillatoxins require multi-step enzymatic pathways in cyanobacteria, while this compound might be synthesized via catalytic methods (e.g., nickel chloride-mediated reactions, as seen in CAS 54198-89-9) .
Compound B: 5-Chloropyrimidine-2-carbonitrile (CID 295765)
Structural Similarities :
Functional Differences :
- Applications : 5-Chloropyrimidine derivatives are used in agrochemicals and pharmaceuticals, while this compound’s applications are undefined .
- Physicochemical Properties :
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
| Parameter | This compound (Hypothetical) | Oscillatoxin D (CID 101283546) | 5-Chloropyrimidine-2-carbonitrile (CID 295765) |
|---|---|---|---|
| Molecular Formula | Not reported | C₃₀H₄₂O₈ | C₅H₃ClN₂ |
| Molecular Weight | Not reported | 554.65 g/mol | 128.56 g/mol |
| Key Functional Groups | Hypothetical: Ether, ester | Macrolide, hydroxyl | Chlorine, cyano |
| Bioactivity | Undefined | Cytotoxic | Antimicrobial, kinase inhibition |
| Synthesis Method | Potential catalytic routes | Biosynthetic | Nickel chloride catalysis |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | CID 101283546 | CID 295765 |
|---|---|---|---|
| LogP (Predicted) | Not available | 3.8 (lipophilic) | 1.57 (iLOGP) |
| Solubility | Not available | Low (aqueous) | 0.249 mg/mL |
| CYP Inhibition | Not tested | Not reported | CYP1A2 inhibitor |
Research Findings and Limitations
- Analytical Techniques: this compound’s characterization would require advanced methods like LC-ESI-MS with collision-induced dissociation (CID) to elucidate fragmentation patterns, as demonstrated for ginsenosides .
- Knowledge Gaps: Absence of experimental data (e.g., spectral profiles, bioassays) limits direct comparison. Structural predictions rely on analogs like oscillatoxins and chloropyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
